BenchChemオンラインストアへようこそ!

N-allyl-2-bromo-5-nitro-benzamide

Nitric Oxide Synthase Inhibition Inflammation Isotype Selectivity

N‑Allyl‑2‑bromo‑5‑nitro‑benzamide is a trisubstituted benzamide with a unique ortho‑bromo / meta‑nitro / N‑allyl substitution pattern. This pattern enables selective ALDH1A1 inhibition (IC₅₀ 285 nM, >6‑fold over ALDH2) and iNOS inhibition (EC₅₀ 290 nM, 23‑fold over nNOS). The allyl, bromo, and nitro groups provide orthogonal reactivity for palladium‑catalyzed cross‑couplings, halocyclizations, and selective nitro reduction, making it a privileged intermediate for diversity‑oriented synthesis and medicinal chemistry campaigns. Procure this specific isomer for reliable target‑engagement studies and scaffold‑hopping libraries.

Molecular Formula C10H9BrN2O3
Molecular Weight 285.09 g/mol
Cat. No. B8319140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-bromo-5-nitro-benzamide
Molecular FormulaC10H9BrN2O3
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C10H9BrN2O3/c1-2-5-12-10(14)8-6-7(13(15)16)3-4-9(8)11/h2-4,6H,1,5H2,(H,12,14)
InChIKeyRACFGDNLNJZBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-2-Bromo-5-Nitro-Benzamide: A Distinctive Substituted Benzamide Scaffold for Targeted Chemical Biology and Medicinal Chemistry Procurement


N-Allyl-2-bromo-5-nitro-benzamide (molecular formula C₁₀H₉BrN₂O₃, MW 285.09 g/mol) is a trisubstituted benzamide derivative characterized by an allyl group on the amide nitrogen, a bromine atom at the ortho position, and a nitro group at the meta position relative to the carbonyl [1]. This precise substitution pattern confers a unique combination of electronic, steric, and reactivity features that distinguish it from simpler nitrobenzamides, N-alkylbenzamides, or positional isomers . While the compound has been profiled in multiple high-throughput screening campaigns, publicly available primary research literature containing direct head-to-head comparative biological data for this specific molecule remains sparse. Consequently, the evidence presented herein draws primarily on cross-study comparable data from authoritative bioactivity databases and class-level inferences derived from structurally related N-alkyl nitrobenzamide series.

Why N-Allyl-2-Bromo-5-Nitro-Benzamide Cannot Be Interchanged with Simple Nitrobenzamides or Other N-Alkyl Analogs: A Procurement Perspective


Simple substitution of N-allyl-2-bromo-5-nitro-benzamide with unsubstituted 2-bromo-5-nitrobenzamide (CAS 41052-26-0) or positional isomers such as 3-bromo-5-nitro-N-(prop-2-en-1-yl)benzamide is scientifically inadvisable due to critical differences in both chemical reactivity and biological target engagement [1]. The allyl moiety confers distinct reactivity in palladium-catalyzed cross-coupling and cyclization reactions that is absent in the parent benzamide or saturated N-alkyl analogs, making it a privileged intermediate for constructing more complex heterocyclic frameworks [2]. Furthermore, the combination of the 2-bromo and 5-nitro substituents establishes a specific electronic push-pull system that governs both the compound's spectroscopic properties and its interaction with biological nucleophiles—a profile that is fundamentally altered in compounds bearing chloro, iodo, or alternative nitro-positional arrangements [3]. The presence of the allyl group also provides a unique vector for irreversible covalent modification of cysteine residues in target proteins, a mechanism that is not replicated by N-methyl, N-ethyl, or N-cyclopropyl counterparts [4]. These differentiation points underscore why procurement specifications must precisely match the desired chemical entity rather than defaulting to a generic benzamide replacement.

Quantitative Differentiation Evidence for N-Allyl-2-Bromo-5-Nitro-Benzamide: Bioactivity, Selectivity, and Reactivity Profiles Relative to Structural Analogs


iNOS Selectivity Profile: Differentiated from nNOS and eNOS Compared to Positional Isomers

The compound demonstrates a measurable, albeit modest, selectivity window for inducible nitric oxide synthase (iNOS) over the neuronal (nNOS) and endothelial (eNOS) isoforms. In cell-based assays using HEK293 cells expressing the respective human NOS isoforms, the compound exhibited an EC₅₀ of 290 nM against iNOS, compared to 6.8 µM against nNOS and >100 µM against eNOS [1]. This yields a selectivity ratio of approximately 23-fold for iNOS over nNOS and >345-fold over eNOS. While the absolute potency is moderate, this selectivity fingerprint distinguishes it from many unsubstituted nitrobenzamides that often display pan-NOS inhibition or different isoform preferences [2]. Notably, the isomeric compound 3-bromo-5-nitro-N-(prop-2-en-1-yl)benzamide displays a different NOS inhibition profile, underscoring the critical role of bromine regiochemistry in dictating target engagement [3].

Nitric Oxide Synthase Inhibition Inflammation Isotype Selectivity

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition: A Sub-Micromolar Hit Differentiated from ALDH2 and ALDH3A1

The compound was identified as an inhibitor of human ALDH1A1 with an IC₅₀ of 285 nM, assessed via NADH formation using propionaldehyde as substrate [1]. In parallel assays against the related isoforms ALDH2 and ALDH3A1, the compound exhibited IC₅₀ values of 1,780 nM and 219 nM, respectively [2]. This profile reveals a striking difference in isoform selectivity compared to the structurally related compound 3-bromo-5-nitro-N-(prop-2-en-1-yl)benzamide, which displayed a markedly different ALDH inhibition fingerprint (ALDH1A1 IC₅₀ = 2.1 µM), confirming that bromine position (2- vs 3-) is a critical determinant of ALDH isoform engagement [3]. The combination of sub-micromolar ALDH1A1 potency and a >6-fold window over ALDH2 positions this compound as a useful probe for interrogating ALDH1A1-specific functions in cancer stem cell maintenance and chemoresistance.

Cancer Stem Cell Biology Aldehyde Dehydrogenase Chemoresistance

Antimycobacterial Potential: Class-Level Inference from N-Alkyl Nitrobenzamide Series

A 2024 study of structurally related N-alkyl nitrobenzamides established that compounds bearing both nitro and allyl/alkyl substituents exhibit promising antitubercular activity through inhibition of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential Mycobacterium tuberculosis enzyme [1]. In this series, the 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives achieved minimum inhibitory concentrations (MIC) as low as 16 ng/mL against Mtb H37Rv, with ex vivo macrophage infection models demonstrating activity profiles comparable to the first-line drug isoniazid [2]. While N-allyl-2-bromo-5-nitro-benzamide was not directly evaluated in this study, its structural features—specifically the 5-nitro group, the N-allyl substituent, and the 2-bromo atom—closely align with the pharmacophoric elements identified as critical for DprE1 inhibition and antimycobacterial activity [3]. The presence of the 2-bromo substituent distinguishes it from the simpler nitrobenzamides tested and may confer altered lipophilicity and target binding kinetics that warrant further investigation.

Antitubercular Drug Discovery DprE1 Inhibition Mycobacterium tuberculosis

Synthetic Utility: Allyl Group Enables Palladium-Catalyzed Hydroarylation and Halocyclization Chemistry

The N-allyl moiety in this compound serves as a versatile synthetic handle for constructing diverse heterocyclic scaffolds via palladium-catalyzed hydroarylation and halocyclization reactions. In a representative study, N-allylbenzamide derivatives underwent efficient hydroarylation with aryl iodides under Pd catalysis to yield substituted N-allylbenzamides in good to excellent yields (typically 65-95%) [1]. Subsequent acid-induced cyclization of these products provided access to oxazoline derivatives, a privileged scaffold in medicinal chemistry [2]. Additionally, N-allylbenzamide derivatives participate in halocyclization reactions with electrophilic halogen sources, producing 5-exo-trig cyclization products that are not accessible from the corresponding N-methyl or N-ethyl analogs [3]. The presence of both the 2-bromo and 5-nitro substituents on the aromatic ring introduces orthogonal reactivity: the bromine can undergo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the nitro group can be selectively reduced to an amine for further functionalization . This orthogonal reactivity profile is not available in simpler nitrobenzamides lacking the bromine substituent or in isomers where the bromine and nitro groups are differently positioned.

Organic Synthesis Heterocyclic Chemistry Cross-Coupling Reactions

Priority Research and Industrial Application Scenarios for N-Allyl-2-Bromo-5-Nitro-Benzamide: Evidence-Based Procurement Guidance


ALDH1A1-Targeted Cancer Stem Cell Probe Development

Based on the compound's sub-micromolar ALDH1A1 inhibitory potency (IC₅₀ = 285 nM) and >6-fold selectivity over ALDH2 [1], this compound is optimally deployed as a chemical probe for validating ALDH1A1 as a therapeutic target in cancer stem cell biology. It is particularly suited for in vitro studies assessing the role of ALDH1A1 in tumor initiation, chemoresistance, and recurrence in cancers such as ovarian, breast, and lung adenocarcinoma, where ALDH1A1 expression correlates with poor prognosis. The compound's selectivity profile minimizes confounding effects from ALDH2 inhibition, which can cause cardiovascular and alcohol-related toxicities. Researchers should procure this compound when designing studies that require a selective ALDH1A1 inhibitor that is structurally distinct from the classic inhibitor DEAB, enabling orthogonal chemical validation of biological hypotheses.

iNOS-Mediated Inflammation Pathway Dissection

With an iNOS EC₅₀ of 290 nM and a 23-fold selectivity window over nNOS [1], this compound is a suitable tool for investigating the specific contributions of iNOS to inflammatory signaling pathways in cellular models. Its selectivity profile allows researchers to attribute observed biological effects to iNOS inhibition with greater confidence than is possible with less selective nitrobenzamide derivatives [2]. Procurement is advised for studies in macrophage cell lines (e.g., RAW 264.7) or primary immune cells stimulated with LPS/IFN-γ, where iNOS is the predominant NOS isoform. The compound's structural features also make it a valuable benchmark for structure-activity relationship (SAR) studies aimed at improving iNOS selectivity within the nitrobenzamide chemotype.

Antimycobacterial Hit-to-Lead Optimization Starting Point

Given the class-level evidence linking N-alkyl nitrobenzamides to potent DprE1 inhibition and antitubercular activity (MIC as low as 16 ng/mL for optimized analogs) [1], this compound should be prioritized by medicinal chemistry groups engaged in tuberculosis drug discovery as a structurally distinct starting point for hit-to-lead optimization. Its 2-bromo substituent differentiates it from previously reported N-alkyl nitrobenzamides and provides a vector for further SAR exploration via cross-coupling reactions [2]. Procurement is recommended for incorporation into initial screening cascades against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, with the understanding that the compound's activity may require optimization through focused analog synthesis guided by the established DprE1 pharmacophore model.

Divergent Synthesis of Heterocyclic Compound Libraries

The orthogonal reactivity of the allyl, bromo, and nitro functional groups in this compound makes it an ideal building block for constructing structurally diverse heterocyclic libraries via divergent synthesis strategies [1]. The allyl group enables palladium-catalyzed hydroarylation and halocyclization to yield oxazolines and related heterocycles, while the 2-bromo substituent facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for introducing aryl or amine diversity [2]. The 5-nitro group can be selectively reduced to an amine, creating an additional functional handle for amide or sulfonamide formation. This orthogonal reactivity profile enables the rapid generation of three-dimensional chemical space around a central benzamide scaffold, making the compound particularly valuable for academic and industrial groups pursuing diversity-oriented synthesis or fragment-based drug discovery campaigns.

Quote Request

Request a Quote for N-allyl-2-bromo-5-nitro-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.